
N-(2,2-Diethylbutyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Diethylbutyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietane ring attached to an amine group and a 2,2-diethylbutyl substituent.
Métodos De Preparación
The synthesis of N-(2,2-Diethylbutyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with amines. This method typically requires the use of sodium sulfide as a reagent and involves heating the reaction mixture to facilitate the formation of the thietane ring . Another method involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which can produce thietanes under specific conditions .
Análisis De Reacciones Químicas
N-(2,2-Diethylbutyl)thietan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions with halogenoalkanes, leading to the formation of secondary and tertiary amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2,2-Diethylbutyl)thietan-3-amine has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of sulfur-containing compounds and heterocycles . In biology, it can be used to study the effects of sulfur-containing compounds on biological systems. In medicine, thietane derivatives have shown potential as antiviral and anticancer agents . Additionally, the compound has industrial applications, including its use as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of N-(2,2-Diethylbutyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur-containing thietane ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
N-(2,2-Diethylbutyl)thietan-3-amine can be compared with other thietane derivatives, such as thietanose nucleosides and spirothietanes. These compounds share the common feature of a thietane ring but differ in their substituents and specific chemical properties .
Similar Compounds
- Thietanose nucleosides
- Spirothietanes
- Thiaanalogue thietanose nucleosides
- D-ring-modified thia derivatives of taxoids and docetaxels
Propiedades
Fórmula molecular |
C11H23NS |
|---|---|
Peso molecular |
201.37 g/mol |
Nombre IUPAC |
N-(2,2-diethylbutyl)thietan-3-amine |
InChI |
InChI=1S/C11H23NS/c1-4-11(5-2,6-3)9-12-10-7-13-8-10/h10,12H,4-9H2,1-3H3 |
Clave InChI |
RLIJYIWMRPPRFI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)CNC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


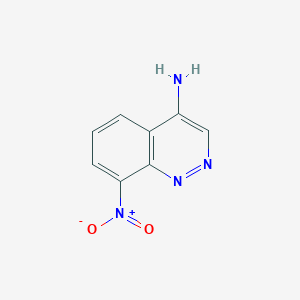
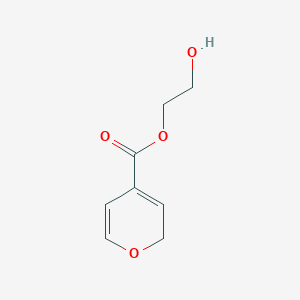
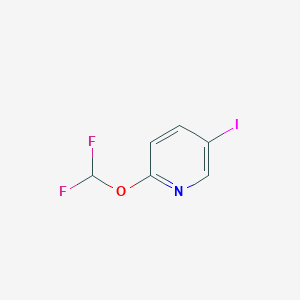

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
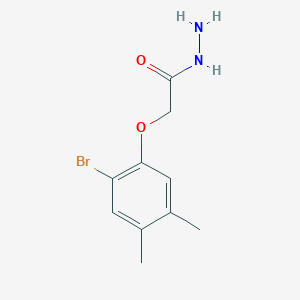
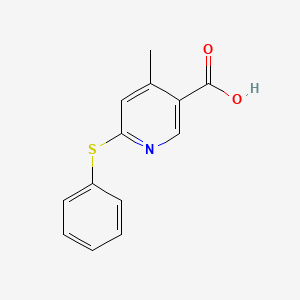
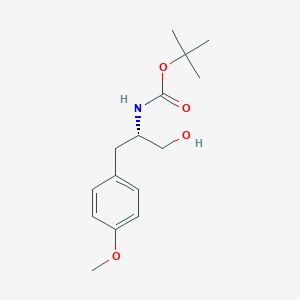

![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
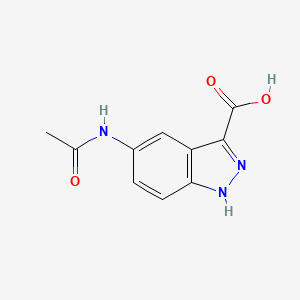

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)

